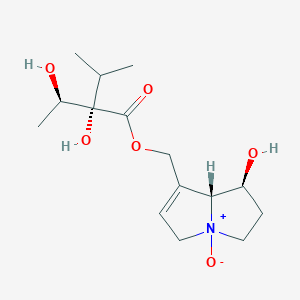
牛磺碱N-氧化物
描述
Rinderine N-oxide is a chemical compound with the molecular formula C15H25NO6 . It is a type of pyrrolizidine alkaloid that can be found in Rindera graeca .
Synthesis Analysis
Rinderine N-oxide is found in Rindera graeca, a rare endemic plant where in vitro culture has been used to investigate bioactive metabolites . The plant was analyzed for its pyrrolizidine alkaloids content by LC-MS, and it was found to contain echinatine together with echinatine and rinderine N-oxides .Molecular Structure Analysis
The molecular weight of Rinderine N-oxide is 315.36 g/mol . The IUPAC name is [(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate .Physical and Chemical Properties Analysis
Rinderine N-oxide has a molecular weight of 315.36 g/mol, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 315.16818752 g/mol . It has a topological polar surface area of 105 Ų and a heavy atom count of 22 .科学研究应用
- 牛磺碱N-氧化物,以及其他吡咯里西啶生物碱(PAs),因其基因毒性和致癌性而引起了人们的关注。研究人员已经开发出分析方法来检测和定量植物性食品、草药浸泡液和茶叶中的PAs。 这些方法采用液相色谱-串联质谱法 (LC-MS/MS) 精确测定各种基质中的 PAs,包括牛磺碱 N-氧化物 .
- 研究已经探索了牛磺碱N-氧化物对人肺癌细胞系的细胞毒性。 虽然还需要更多研究,但初步结果表明其具有潜在的抗癌特性 .
- 虽然不限于牛磺碱N-氧化物本身,但一些PAs已显示出抗寄生虫活性。 需要进一步研究以确定牛磺碱N-氧化物是否具有类似的特性 .
- 提取PAs,包括它们的N-氧化物衍生物,通常使用极性溶剂,如甲醇或稀的有机或无机酸水溶液。 这些方法有助于从植物材料中有效回收牛磺碱N-氧化物 .
- 研究人员已经解决了包括牛磺碱N-氧化物在内的关键异构体对的色谱分离问题,以实现准确的定量。 大多数分析物的基线分离已经实现,而一些共洗脱异构体被定量为总和 .
- 经过验证的 LC-MS/MS 方法可以定量植物性食品和蜂蜜中的牛磺碱N-氧化物。 低定量限使其适用于评估即使是婴儿和幼儿食用产品中的安全性 .
毒理学和食品安全
癌症研究
抗寄生虫活性
提取和分析方法
色谱分离挑战
监管合规和婴儿安全
安全和危害
未来方向
Rinderine N-oxide, being a pyrrolizidine alkaloid, has been found in Rindera graeca, a plant that has shown promising bioactivities in in vitro cultures . This suggests potential future directions in the exploration of Rinderine N-oxide’s bioactive properties and its applications in various fields .
作用机制
Target of Action
Rinderine N-oxide is a pyrrolizidine alkaloid . Pyrrolizidine alkaloids are secondary metabolites produced by certain plants, bacteria, and fungi as part of their defense mechanisms . .
Biochemical Pathways
Pyrrolizidine alkaloids, in general, are known to have a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antifungal properties . .
Pharmacokinetics
One study suggests that Rinderine N-oxide is efficiently N-oxidized and transformed into a metabolite of still unknown structure . .
Result of Action
As a pyrrolizidine alkaloid, it may share similar characteristics with other compounds in this class, which are known to have a wide range of biological activities . .
Action Environment
One study found high concentrations of pyrrolizidine alkaloids, including Rinderine N-oxide, in bee pollen collected in certain environments . This suggests that environmental factors may influence the presence and concentration of Rinderine N-oxide, which could potentially impact its action and efficacy.
生化分析
Biochemical Properties
Rinderine N-oxide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the formation of reactive metabolites that may contribute to its biological effects. Additionally, Rinderine N-oxide has been shown to inhibit certain enzymes, such as acetylcholinesterase, which can affect neurotransmitter levels and signaling pathways .
Cellular Effects
Rinderine N-oxide exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, including those involved in inflammation and apoptosis. Rinderine N-oxide can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Rinderine N-oxide involves its binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential genotoxic effects. Rinderine N-oxide also acts as an enzyme inhibitor, affecting the activity of key enzymes involved in cellular processes. These interactions can result in changes in gene expression and cellular function, contributing to its overall biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rinderine N-oxide have been studied over time to understand its stability and degradation. It has been found to be relatively stable under controlled conditions, but it can degrade over extended periods, leading to changes in its biological activity. Long-term studies have shown that Rinderine N-oxide can have persistent effects on cellular function, including alterations in cell proliferation and viability .
Dosage Effects in Animal Models
The effects of Rinderine N-oxide vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, Rinderine N-oxide can induce toxic effects, including liver damage and neurotoxicity. These adverse effects are often dose-dependent and highlight the importance of determining safe dosage levels for potential therapeutic applications .
Metabolic Pathways
Rinderine N-oxide is involved in various metabolic pathways, including those related to its biotransformation and detoxification. It is metabolized by cytochrome P450 enzymes into reactive intermediates that can bind to cellular macromolecules. These metabolic processes can influence the overall biological activity and toxicity of Rinderine N-oxide. Additionally, it can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
Within cells and tissues, Rinderine N-oxide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of Rinderine N-oxide within tissues can affect its localization and accumulation, influencing its biological effects. Understanding these transport mechanisms is crucial for determining its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
Rinderine N-oxide exhibits specific subcellular localization patterns that can impact its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various cellular components. The subcellular distribution of Rinderine N-oxide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are important for understanding its mechanism of action and potential therapeutic targets .
属性
IUPAC Name |
[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13-,15+,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAWGBOKUFFVMB-ONKJOZRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the phytochemical profile of Rindera graeca?
A1: Rindera graeca stands out for its production of a variety of phenolic compounds, including flavonoids and caffeic acid derivatives. [, ] Interestingly, the study identified the presence of quercetin-3-rutinoside-7-rhamnoside, a unique triglycoside flavonoid. This is the first time this specific compound has been observed within the Rindera genus and even among the broader Boraginaceae family. [] Additionally, R. graeca contains pyrrolizidine alkaloids (PAs), specifically echinatine and its N-oxide, along with rinderine N-oxide. [, ]
Q2: Are there any notable findings regarding the biological activity of Rindera graeca extracts?
A2: Yes, extracts from Rindera graeca have shown potent antioxidant activity in free radical inhibition assays, likely attributed to the high total phenolic content. [] While rinderine N-oxide itself wasn't specifically tested in these assays, its presence alongside other bioactive compounds contributes to the overall profile of the plant.
Q3: What is interesting about the compound rinderol found in Rindera graeca?
A3: Rinderol, an unusual furano-naphthoquinone, was successfully produced from in vitro hairy root cultures of Rindera graeca. [] This is significant because it marks the first instance of rinderol isolation within the Rindera genus. Furthermore, rinderol demonstrated strong antimicrobial action against Gram-positive bacteria in vitro and displayed promising antiproliferative effects against two human lung cancer cell lines (NSCLC-N6-L16 and A549). [] This highlights the potential of R. graeca as a source of bioactive compounds with medicinal applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


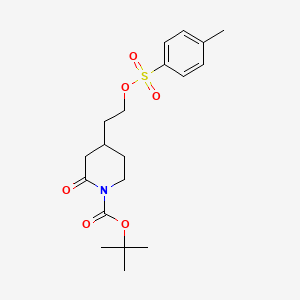


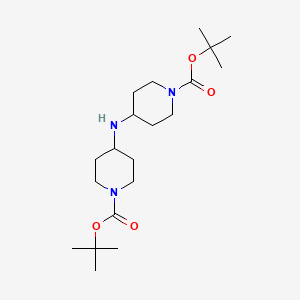
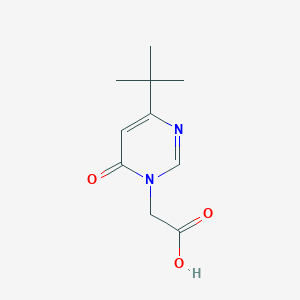
![1-[[(E)-3-Carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1474301.png)
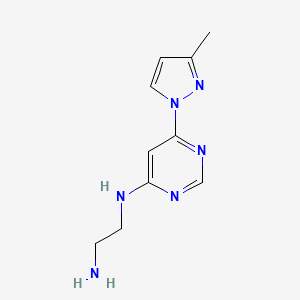
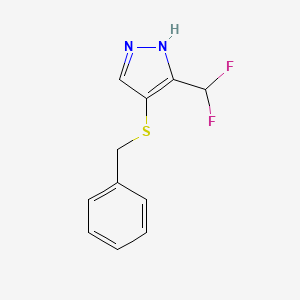
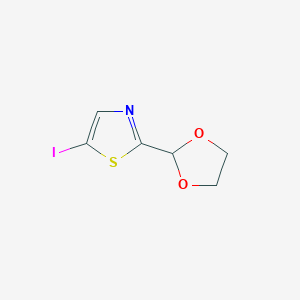

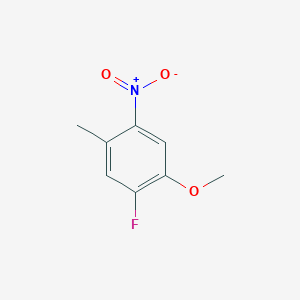
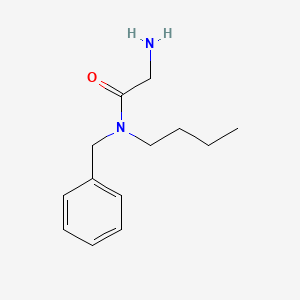
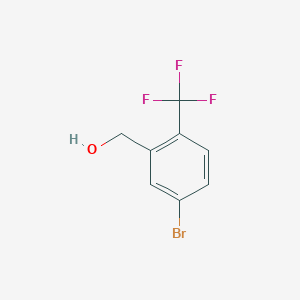
![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)
